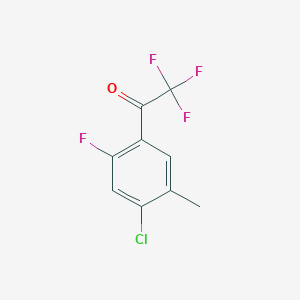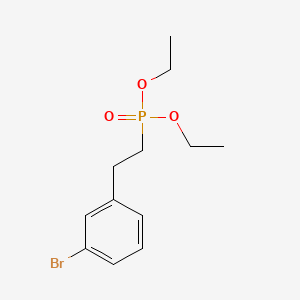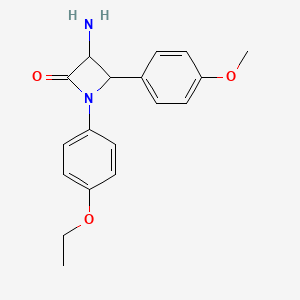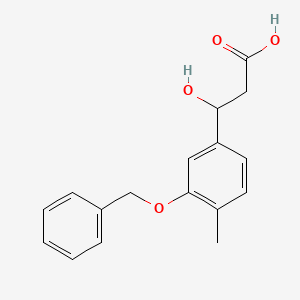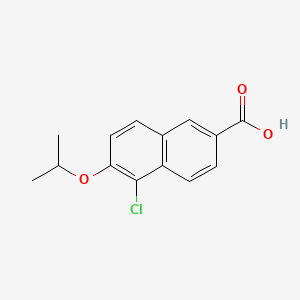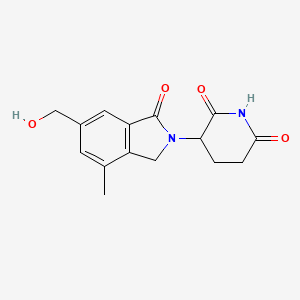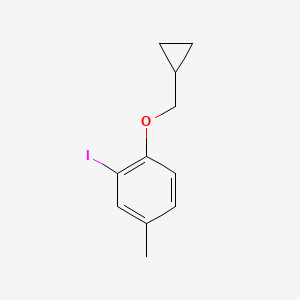
1-(Cyclopropylmethoxy)-2-iodo-4-methylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Cyclopropylmethoxy)-2-iodo-4-methylbenzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a cyclopropylmethoxy group, an iodine atom, and a methyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclopropylmethoxy)-2-iodo-4-methylbenzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylphenol (p-cresol) and cyclopropylmethanol.
Formation of Cyclopropylmethoxy Group: The hydroxyl group of 4-methylphenol is first converted to a leaving group, such as a tosylate, using tosyl chloride and a base like pyridine. This intermediate is then reacted with cyclopropylmethanol in the presence of a base to form the cyclopropylmethoxy group.
Iodination: The final step involves the iodination of the aromatic ring. This can be achieved using iodine and an oxidizing agent such as iodic acid or hydrogen peroxide under acidic conditions.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: 1-(Cyclopropylmethoxy)-2-iodo-4-methylbenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form corresponding hydro derivatives.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products:
Substitution Products: Depending on the nucleophile, products such as azides, nitriles, or other substituted benzenes can be formed.
Oxidation Products: Quinones or other oxidized derivatives.
Coupling Products: Biaryl compounds with various substituents.
科学的研究の応用
1-(Cyclopropylmethoxy)-2-iodo-4-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-(Cyclopropylmethoxy)-2-iodo-4-methylbenzene depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The cyclopropylmethoxy group can influence the compound’s binding affinity and specificity, while the iodine atom can participate in halogen bonding interactions.
類似化合物との比較
- 1-(Cyclopropylmethoxy)-4-iodobenzene
- 1-(Cyclopropylmethoxy)-2-bromobenzene
- 1-(Cyclopropylmethoxy)-2-chlorobenzene
Comparison: 1-(Cyclopropylmethoxy)-2-iodo-4-methylbenzene is unique due to the presence of both the cyclopropylmethoxy group and the iodine atom. The iodine atom provides distinct reactivity compared to bromine or chlorine, making it more suitable for certain types of chemical reactions, such as cross-coupling. The cyclopropylmethoxy group can also impart unique steric and electronic properties, influencing the compound’s behavior in various applications.
特性
分子式 |
C11H13IO |
|---|---|
分子量 |
288.12 g/mol |
IUPAC名 |
1-(cyclopropylmethoxy)-2-iodo-4-methylbenzene |
InChI |
InChI=1S/C11H13IO/c1-8-2-5-11(10(12)6-8)13-7-9-3-4-9/h2,5-6,9H,3-4,7H2,1H3 |
InChIキー |
WYEJGONWQRUALZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)OCC2CC2)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(3-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14774013.png)
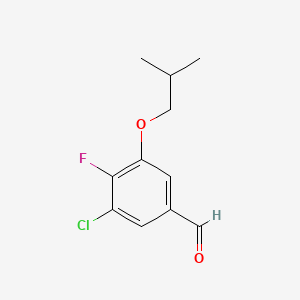
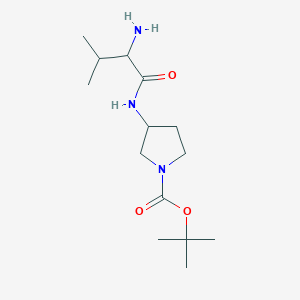
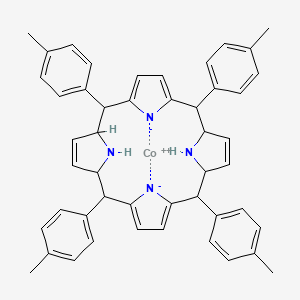
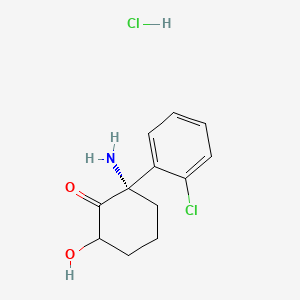

![1-(3'-Chloro-5'-fluoro-[1,1'-biphenyl]-3-yl)ethanamine](/img/structure/B14774051.png)
